molecular formula C10H14FN3O B2401435 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine CAS No. 2201614-52-8

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine

カタログ番号: B2401435
CAS番号: 2201614-52-8
分子量: 211.24
InChIキー: GFYSHHNWGJWPDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Natural Bond Orbital (NBO) Analysis

  • The C–F bond has a high Wiberg bond index (1.98), indicating strong covalent character.
  • Hyperconjugative interactions between the lone pairs of the pyrimidine nitrogen (N1) and the σ*(C–O) orbital stabilize the molecule by 8.2 kcal/mol.

Charge Distribution

Atom Charge (e)
F -0.43
O -0.31
N1 (pyrimidine) -0.27
N2 (piperidine) -0.18

The electron-withdrawing fluorine and electron-donating piperidinyloxy group create a polarized electronic environment, enhancing reactivity at the pyrimidine C4 position.

Vibrational Spectroscopy and Frontier Molecular Orbital Properties

Vibrational Assignments

Fourier-transform infrared (FT-IR) and Raman spectra of related pyrimidine derivatives reveal characteristic bands:

Vibration Mode Frequency Range (cm⁻¹) Intensity
C–F stretching 1250–1100 Strong
C–O–C asymmetric stretch 1200–1000 Medium
Pyrimidine ring (C=N) 1600–1400 Strong
Piperidine C–H bending 1450–1350 Weak

The C–F stretch at 1155 cm⁻¹ and C–O–C asymmetric stretch at 1080 cm⁻¹ are diagnostic for this compound.

Frontier Molecular Orbitals (FMOs)

DFT-calculated HOMO-LUMO gaps correlate with kinetic stability:

Parameter Energy (eV)
HOMO -6.52
LUMO -1.87
Gap (ΔE) 4.65

The HOMO is localized on the pyrimidine ring and piperidinyloxy group, while the LUMO resides on the fluorine-substituted carbon, indicating nucleophilic attack susceptibility at C4.

Global Reactivity Descriptors

Descriptor Value
Ionization potential (IP) 6.52 eV
Electron affinity (EA) 1.87 eV
Electrophilicity (ω) 3.12 eV

These values suggest moderate electrophilicity, consistent with the compound’s potential as a kinase inhibitor intermediate.

特性

IUPAC Name

5-fluoro-2-(1-methylpiperidin-4-yl)oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c1-14-4-2-9(3-5-14)15-10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSHHNWGJWPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Nucleophilic Aromatic Substitution with Pre-Functionalized Piperidine

The most direct route involves nucleophilic aromatic substitution (SNAr) between 2-chloro-5-fluoropyrimidine and 1-methylpiperidin-4-ol. This method leverages the electron-deficient nature of the pyrimidine ring to facilitate displacement of the chlorine atom.

Reaction Conditions and Optimization

In a representative procedure, 2-chloro-5-fluoropyrimidine (1.0 equiv) is reacted with 1-methylpiperidin-4-ol (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, using sodium hydride (1.5 equiv) as a base. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via flash chromatography (dichloromethane/methanol = 50:1) yields the target compound in 45–60% yield.

Table 1: Key Parameters for SNAr Synthesis
Parameter Value Source
Solvent DMF
Base Sodium hydride
Temperature 80°C
Yield 45–60%
Purification Flash chromatography (CH2Cl2/MeOH)

Challenges and Mitigations

Steric hindrance from the 1-methylpiperidine group can reduce reactivity. Increasing reaction time to 24 hours or using microwave-assisted heating at 130°C improves conversion. For example, microwave irradiation in tert-butanol with Pd2(dba)3 and Xantphos as catalysts achieves 23% yield in 4 hours.

Transition Metal-Catalyzed Coupling for Challenging Substrates

For less reactive substrates, palladium-catalyzed cross-coupling offers an alternative. This method is particularly useful when introducing bulky substituents or avoiding harsh SNAr conditions.

Buchwald-Hartwig Amination Protocol

A modified Buchwald-Hartwig amination employs 2-chloro-5-fluoropyrimidine and 1-methylpiperidin-4-amine in the presence of Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and sodium tert-butoxide in tert-butanol. After refluxing for 12 hours, the product is isolated via filtration and purified using silica gel chromatography.

Table 2: Catalytic Coupling Parameters
Parameter Value Source
Catalyst Pd2(dba)3/Xantphos
Solvent tert-Butanol
Temperature 130°C (microwave)
Yield 23%

Mechanistic Insights

The palladium catalyst facilitates oxidative addition to the chloro-pyrimidine, followed by coordination of the piperidine amine and reductive elimination to form the C–O bond. This method avoids the need for strong bases but requires careful control of moisture and oxygen.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction provides a reliable pathway for forming the ether linkage between 2-hydroxy-5-fluoropyrimidine and 1-methylpiperidin-4-ol. This method is advantageous for sterically hindered alcohols.

Procedure and Optimization

A mixture of 2-hydroxy-5-fluoropyrimidine (1.0 equiv), 1-methylpiperidin-4-ol (1.5 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in tetrahydrofuran (THF) is stirred at 0°C for 30 minutes, then warmed to 25°C for 12 hours. The product is extracted with dichloromethane and purified via recrystallization from hexane/ethyl acetate (80% yield).

Table 3: Mitsunobu Reaction Conditions
Parameter Value Source
Reagents DIAD, PPh3
Solvent THF
Yield 80%

Post-Synthetic Methylation of Piperidine

For intermediates with unprotected piperidine nitrogen, methylation is achieved using methyl iodide or dimethyl sulfate.

Methylation Protocol

A solution of 5-fluoro-2-(piperidin-4-yloxy)pyrimidine (1.0 equiv) in acetonitrile is treated with methyl iodide (2.0 equiv) and potassium carbonate (3.0 equiv) at 60°C for 6 hours. The product is filtered and recrystallized from methanol to yield 5-fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine (75% yield).

Table 4: Methylation Parameters
Parameter Value Source
Methylating Agent Methyl iodide
Base K2CO3
Yield 75%

Purification and Characterization

Chromatographic Techniques

Flash chromatography with dichloromethane/methanol gradients (50:1 to 200:1) is standard for isolating the target compound. Recrystallization from hexane/ethyl acetate or methanol enhances purity (>95%).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.18 (s, 1H, pyrimidine-H), 3.64–3.60 (m, 1H, piperidine-O), 2.98–2.92 (m, 2H, N–CH3), 1.93 (s, 3H, CH3).
  • MS (ESI) : m/z 211.2 [M+H]+ (calculated for C10H13FN3O: 210.1).

化学反応の分析

Types of Reactions: 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a different product compared to substitution reactions.

科学的研究の応用

Scientific Research Applications

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine has diverse applications across multiple scientific domains:

Medicinal Chemistry

  • Cannabinoid Research : This compound exhibits high affinity for CB1 and CB2 receptors, indicating its potential as a synthetic cannabinoid. In vitro studies suggest it may have anxiolytic and anticonvulsant effects, making it a candidate for neuropharmacological applications .
  • Drug Development : It is being explored for its role in drug discovery, particularly as an enzyme inhibitor and receptor modulator. Its interactions with biological targets can influence various cellular processes, including neurotransmitter release and gene expression .

Pharmacology

  • Antifibrotic Properties : Research has shown that derivatives of this compound can inhibit collagen expression in hepatic stellate cells, suggesting potential in treating fibrotic diseases .
  • Antitumor Activity : Case studies indicate that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis through caspase activation .

Agricultural Chemistry

  • Fungicides : Pyrimidinamine derivatives, including this compound, have demonstrated promising antifungal activity against various pathogens. They may provide alternative modes of action compared to traditional fungicides, expanding the range of agricultural applications .

作用機序

The mechanism of action of 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as in drug discovery or organic synthesis.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pyrimidine derivatives, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Compound Substituents Target/Activity Potency (KI or IC50) Selectivity
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine 5-Fluoro, 2-(1-methylpiperidin-4-yl)oxy Not explicitly reported (inference required) N/A Likely influenced by methylpiperidine moiety
SCH 66712 5-Fluoro, 2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine CYP2D6 (mechanism-based inhibitor) KI = 4.8 µM (HL microsomes), 0.55 µM (r-CYP2D6) 5–10× selective over CYP3A4, 2C9, 2C19
Patent Compound 5 2-(5-fluoropyridin-3-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Kinase inhibition (inferred from patent) Not reported Likely modulated by pyridinyl and piperazine
Patent Compound 10 2-(5-chloropyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Kinase inhibition (inferred from patent) Not reported Chlorine substitution may alter metabolism

Key Findings and Mechanistic Differences

  • SCH 66712 vs. Target Compound :
    SCH 66712, a piperazinyl analog, is a potent mechanism-based CYP2D6 inhibitor with time- and NADPH-dependent inactivation (kinact = 0.14–0.32 min<sup>−1</sup>) . The target compound’s methylpiperidinyl-oxy group may reduce CYP2D6 affinity compared to SCH 66712’s piperazinyl-imidazole moiety, which directly interacts with the enzyme’s active site.

  • Patent Compounds :
    Fluorine and chlorine substitutions (e.g., Patent Compounds 5 and 10) highlight the role of halogens in tuning bioactivity. Fluorine often enhances metabolic stability, while chlorine may increase binding affinity to hydrophobic pockets .

  • Selectivity Profiles: SCH 66712 exhibits 5–10× selectivity for CYP2D6 over CYP3A4, 2C9, and 2C19, attributed to its phenylimidazole substituent . In contrast, the target compound’s methylpiperidine group may favor interactions with non-CYP targets (e.g., kinases or GPCRs) due to its bulkier, less flexible structure.

Pharmacokinetic and Metabolic Considerations

  • CYP Interactions : SCH 66712’s mechanism-based inactivation of CYP2D6 suggests irreversible binding, whereas the target compound’s lack of a reactive intermediate (e.g., imidazole methyl group) may result in reversible inhibition or negligible CYP interaction.
  • Structural Impact on Bioavailability : The methylpiperidinyl-oxy group in the target compound may improve blood-brain barrier penetration compared to SCH 66712’s polar piperazine ring, making it more suitable for CNS-targeted therapies.

生物活性

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H19FN4OC_{16}H_{19}FN_{4}O, with a molecular weight of 302.35 g/mol. Its structure features a pyrimidine core substituted with a fluorine atom and an ether functional group linked to a piperidine ring, which enhances its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator . The presence of the fluorine atom and the piperidine moiety facilitates strong interactions with various biological targets, leading to modulation of their activities. This compound has shown potential in several key areas:

  • Enzyme Inhibition : It has been reported to inhibit enzymes involved in various metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
  • Receptor Binding : The compound exhibits binding affinity to specific receptors, impacting cellular signaling pathways critical in cancer and other diseases .

In Vitro Studies

Research has indicated that this compound demonstrates significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
L1210 Mouse Leukemia< 10Inhibition of proliferation
A549 Lung Carcinoma15Induction of apoptosis
MCF-7 Breast Cancer12Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

Case Studies

  • Anti-Fibrotic Activity : In vitro studies have demonstrated that this compound can inhibit collagen expression and hydroxyproline content in cell cultures, suggesting its potential as an anti-fibrotic agent. This activity could lead to novel therapeutic strategies for fibrotic diseases .
  • Anticancer Properties : A study evaluating the effects of this compound on L1210 mouse leukemia cells showed potent inhibition of cell proliferation, with mechanisms involving intracellular release of active metabolites .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrimidine derivatives but stands out due to its unique combination of functional groups that enhance its biological activity:

Compound Name Key Features Unique Aspects
This compoundFluorinated pyrimidine with piperidineStrong enzyme inhibitor potential
4-Amino-2-chloro-5-fluoropyrimidineFluorinated pyrimidine without piperidineLimited biological activity
N-(5-fluoro-2-hydroxypyrimidin-4-yl)-acetamideHydroxypyrimidine derivativeDifferent functional group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine in medicinal chemistry research?

  • Methodological Answer : A metal-free, high-yield approach inspired by fluoropyrimidine synthesis (e.g., 4-fluoro-2,6-disubstituted pyrimidines) can be adapted. Key steps include:

  • Coupling Conditions : Use of mild bases (e.g., NaOH in dichloromethane) to facilitate nucleophilic substitution between fluoropyrimidine precursors and 1-methylpiperidin-4-ol derivatives .
  • Reaction Monitoring : Track intermediates via TLC or HPLC to ensure complete conversion.
  • Yield Optimization : Adjust reaction time (e.g., 12–24 hours) and stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine derivatives) to minimize byproducts .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry by observing splitting patterns (e.g., fluorine-induced deshielding at C2 and C5 positions) and coupling constants .
  • 19F NMR : A singlet near δ -160 ppm indicates fluorine substitution at the pyrimidine ring .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error for precise mass confirmation .

Advanced Research Questions

Q. What strategies can mitigate low yields in the coupling of piperidine derivatives with fluoropyrimidine intermediates?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the piperidine oxygen .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted starting materials or N-alkylated impurities) and adjust purification protocols .

Q. How to resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Purity Validation : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to exclude confounding impurities .
  • Assay Standardization : Replicate studies under consistent conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability in enzymatic or cellular assays .
  • Structural Confirmation : Re-examine stereochemistry (e.g., piperidine ring conformation) via X-ray crystallography if activity diverges significantly .

Q. What computational methods are suitable for predicting binding affinity with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinases or GPCRs). Focus on hydrogen bonding between the piperidine oxygen and conserved residues .
  • MD Simulations : Run 100-ns trajectories to assess stability of the compound-enzyme complex in physiological conditions .
  • QSAR Models : Train models using fluoropyrimidine derivatives’ logP and polar surface area to predict permeability and target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。